molecular formula C29H50Cl2N2O8 B14467105 Emetine dihydrochloride tetrahydrate CAS No. 73713-75-4

Emetine dihydrochloride tetrahydrate

Cat. No.: B14467105
CAS No.: 73713-75-4
M. Wt: 625.6 g/mol
InChI Key: DYUNBDNHKKQLKB-UHFFFAOYSA-N
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Description

Emetine dihydrochloride tetrahydrate is a derivative of emetine, an alkaloid extracted from the ipecac root. It is known for its potent anti-protozoal properties and has been used historically to treat amoebiasis. The compound is also utilized in laboratory settings to inhibit protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit .

Preparation Methods

Emetine dihydrochloride tetrahydrate can be synthesized through the methylation of cephaeline, another alkaloid found in ipecac root. The synthetic route involves the reaction of cephaeline with methylating agents under controlled conditions. Industrial production methods often involve extraction from the ipecac root followed by purification and crystallization to obtain the dihydrochloride tetrahydrate form .

Chemical Reactions Analysis

Emetine dihydrochloride tetrahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly involving its methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Emetine dihydrochloride tetrahydrate has a wide range of scientific research applications:

Mechanism of Action

Emetine dihydrochloride tetrahydrate exerts its effects by binding to the 40S subunit of the ribosome, thereby inhibiting protein synthesis in eukaryotic cells. This inhibition disrupts the elongation phase of protein synthesis, leading to the accumulation of polyribosomes and a decrease in single ribosomes. The compound also affects nucleic acid synthesis and has been shown to interfere with various molecular pathways, including those involving MDM2 and p53 .

Comparison with Similar Compounds

Emetine dihydrochloride tetrahydrate is similar to other ipecac alkaloids such as cephaeline and dehydroemetine.

Properties

CAS No.

73713-75-4

Molecular Formula

C29H50Cl2N2O8

Molecular Weight

625.6 g/mol

IUPAC Name

2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;tetrahydrate;dihydrochloride

InChI

InChI=1S/C29H40N2O4.2ClH.4H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;;;;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H;4*1H2

InChI Key

DYUNBDNHKKQLKB-UHFFFAOYSA-N

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.O.O.O.Cl.Cl

Origin of Product

United States

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